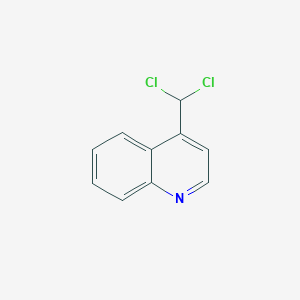
Quinoline, 4-(dichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound 4-(dichloromethyl)quinoline is particularly interesting due to its unique chemical structure, which includes a dichloromethyl group attached to the quinoline ring. This structural feature imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 4-(dichloromethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of quinoline with dichloromethyl reagents under specific conditions. For instance, the reaction of quinoline with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield 4-(dichloromethyl)quinoline. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Dichloromethyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding 4-methylquinoline.
Substitution: The dichloromethyl group can be substituted with various nucleophiles, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Dichloromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(dichloromethyl)quinoline involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
4-(Dichloromethyl)quinoline can be compared with other quinoline derivatives, such as 4-chloroquinoline and 4-methylquinoline. While all these compounds share the quinoline core structure, the presence of different substituents imparts unique properties to each compound. For instance, 4-chloroquinoline is known for its antimalarial activity, while 4-methylquinoline is used in the synthesis of various pharmaceuticals. The dichloromethyl group in 4-(dichloromethyl)quinoline makes it particularly reactive and versatile for chemical modifications.
Similar Compounds
- 4-Chloroquinoline
- 4-Methylquinoline
- 4-Bromoquinoline
- 4-Fluoroquinoline
These compounds share structural similarities with 4-(dichloromethyl)quinoline but differ in their chemical and biological properties due to the presence of different substituents.
Propriétés
Numéro CAS |
79325-39-6 |
|---|---|
Formule moléculaire |
C10H7Cl2N |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
4-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H |
Clé InChI |
ITJPZEGOVVPQPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
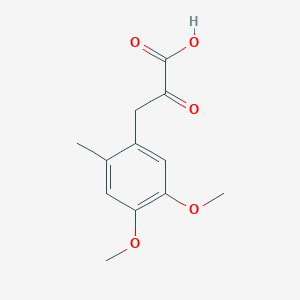
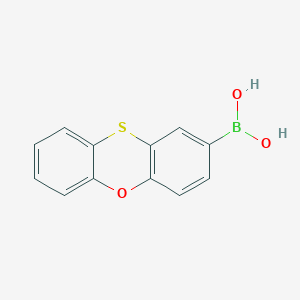
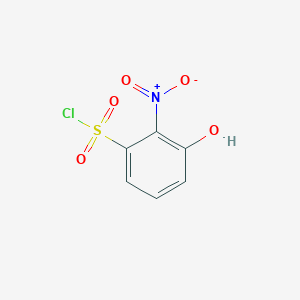
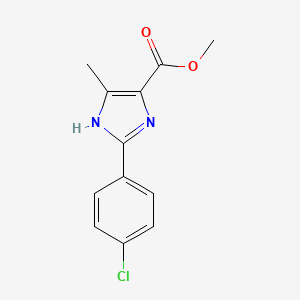

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)

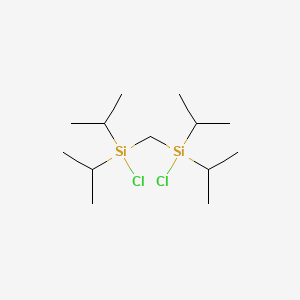
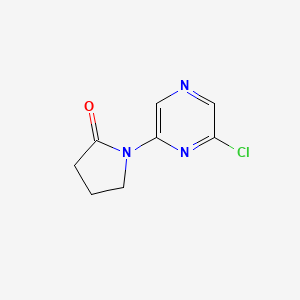
![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
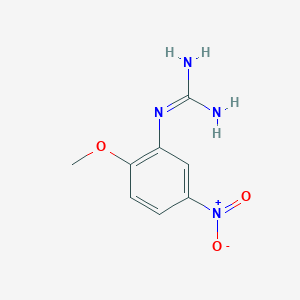
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
